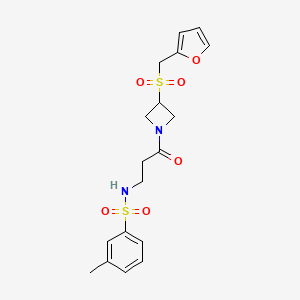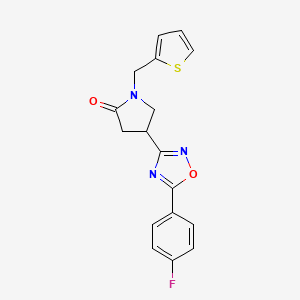![molecular formula C14H13ClN2O B2671668 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide CAS No. 2411274-58-1](/img/structure/B2671668.png)
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide, also known as ML239, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-substituted acetamides and has been found to exhibit promising results in various scientific research studies.
作用機序
The exact mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide is not fully understood. However, it has been proposed that 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. For example, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inhibition of HDACs by 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the inhibition of cancer cell growth. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a role in the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B by 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide leads to the accumulation of dopamine in the brain, resulting in neuroprotective effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide in lab experiments is its specificity towards specific enzymes and proteins. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to selectively inhibit the activity of HDACs and MAO-B, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to exhibit low toxicity and good bioavailability, making it a promising candidate for therapeutic development.
One of the limitations of using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may require the use of solubilizing agents. Additionally, the exact mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide. One direction is the development of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of HDACs and MAO-B in various biological processes using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide as a tool. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide and its potential therapeutic applications.
合成法
The synthesis of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 2-phenyl-4-pyridinemethanol in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide as a white solid. The purity of the compound can be checked using analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-9-14(18)17-10-11-6-7-16-13(8-11)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZZJWXQNREAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
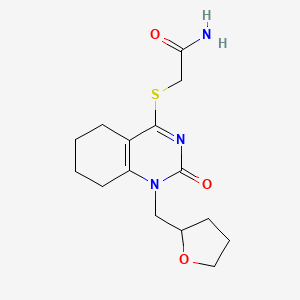
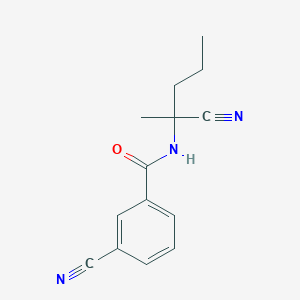
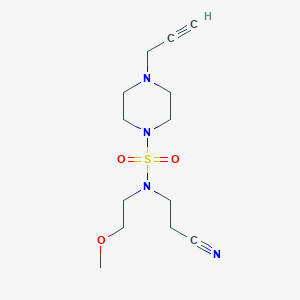
![N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)
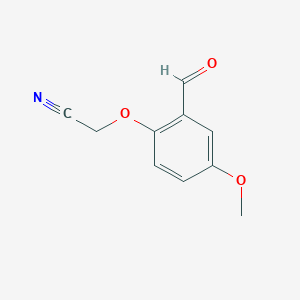
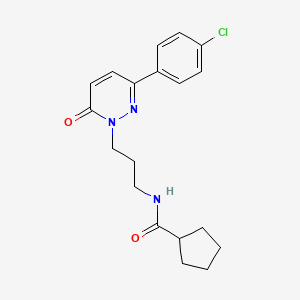
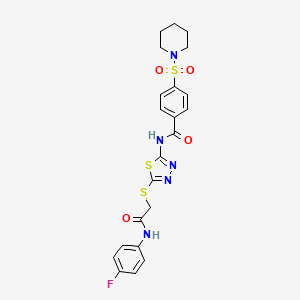

![5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2671596.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2671597.png)
